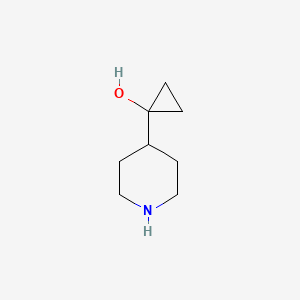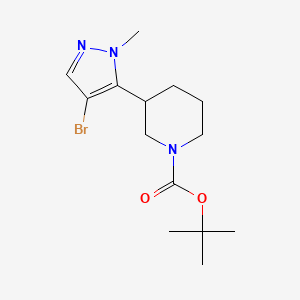
tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the IUPAC name "tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-1-piperidinecarboxylate" . It’s a member of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoles are typically synthesized using traditional procedures . For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific compound “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” would have additional functional groups attached to this base structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(4-bromo-1H-pyrazol-5-yl)piperidine-1-carboxylate” include a density of 1.5±0.1 g/cm³, boiling point of 353.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 167.9±27.9 °C .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been studied for its synthesis and structural properties. For instance, Richter et al. (2009) explored the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a tert-butyl compound with a 1-methyl-1H-pyrazol-5-yl substituent. The research highlighted the dihedral angle between the pyrazole and piperidine rings, indicating its structural uniqueness (Richter et al., 2009).
Intermediary Role in Drug Synthesis
Kong et al. (2016) described the synthesis of a similar tert-butyl compound, noting its importance as an intermediate in biologically active compounds like crizotinib. This highlights its potential role in pharmaceutical research (Kong et al., 2016).
Use in Nociceptin Antagonist Synthesis
Another study by Jona et al. (2009) demonstrated an efficient synthesis method for a related tert-butyl compound. This method is notable for its use in creating nociceptin antagonists, indicating the compound's importance in developing novel therapeutic agents (Jona et al., 2009).
Application in Anticancer Drug Development
Zhang et al. (2018) focused on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This study underscores the compound's significance in oncology research (Zhang et al., 2018).
Role in Synthesis of Novel Compounds
Martins et al. (2012) researched the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the compound's utility in creating new chemical entities with potential biological activities (Martins et al., 2012).
Propriétés
IUPAC Name |
tert-butyl 3-(4-bromo-2-methylpyrazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNTUHVZUOTCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

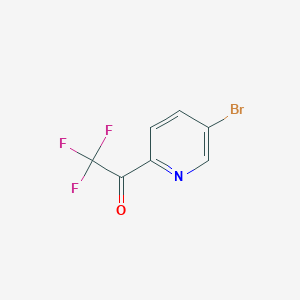

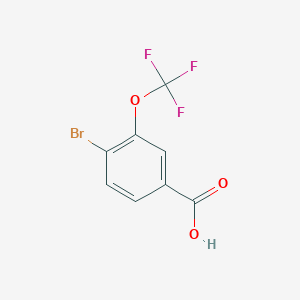
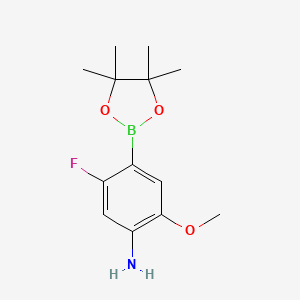
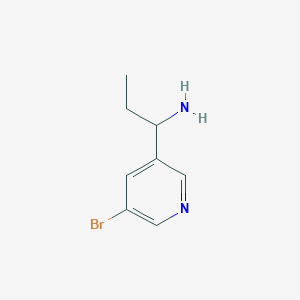
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
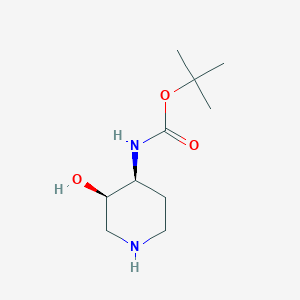
![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)
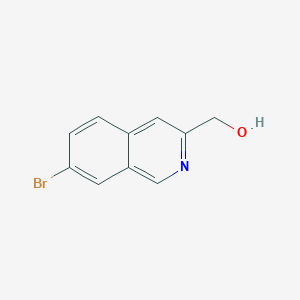
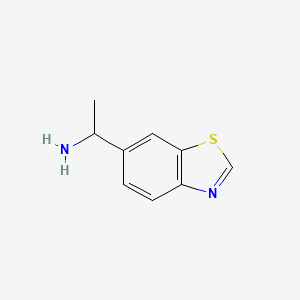
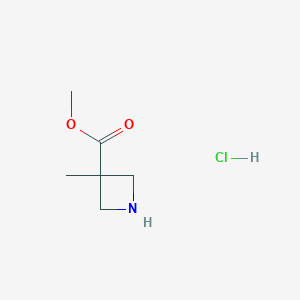
![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
